

KB02-Slf: An Electrophilic PROTAC for Chemical Proteomics and E3 Ligase Discovery

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Compound of Interest

Compound Name: KB02-Slf

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Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary strategy in chemical biology and drug discovery, enabling the targeted degradation of specific proteins rather than their inhibition.[1][2] This is achieved through heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome. While this technology has advanced rapidly, the number of E3 ligases that have been successfully hijacked for targeted protein degradation remains limited. [2]

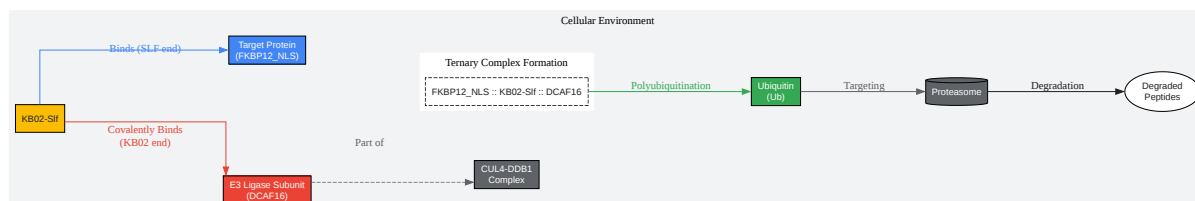
Electrophilic PROTACs are an emerging class of degraders that covalently bind to E3 ligases, offering potential advantages in durability and the ability to engage novel ligases.[1][3] This guide focuses on **KB02-Slf**, a pioneering electrophilic PROTAC that has been instrumental in identifying and engaging a previously poorly characterized E3 ligase substrate receptor, DCAF16.[1][3][4] By leveraging a broadly reactive cysteine-directed electrophile (KB02) coupled to a ligand for the protein FKBP12 (SLF), researchers have developed a powerful chemical tool to expand the landscape of usable E3 ligases for nuclear protein degradation.[2][3][5]

Core Mechanism of KB02-Slf

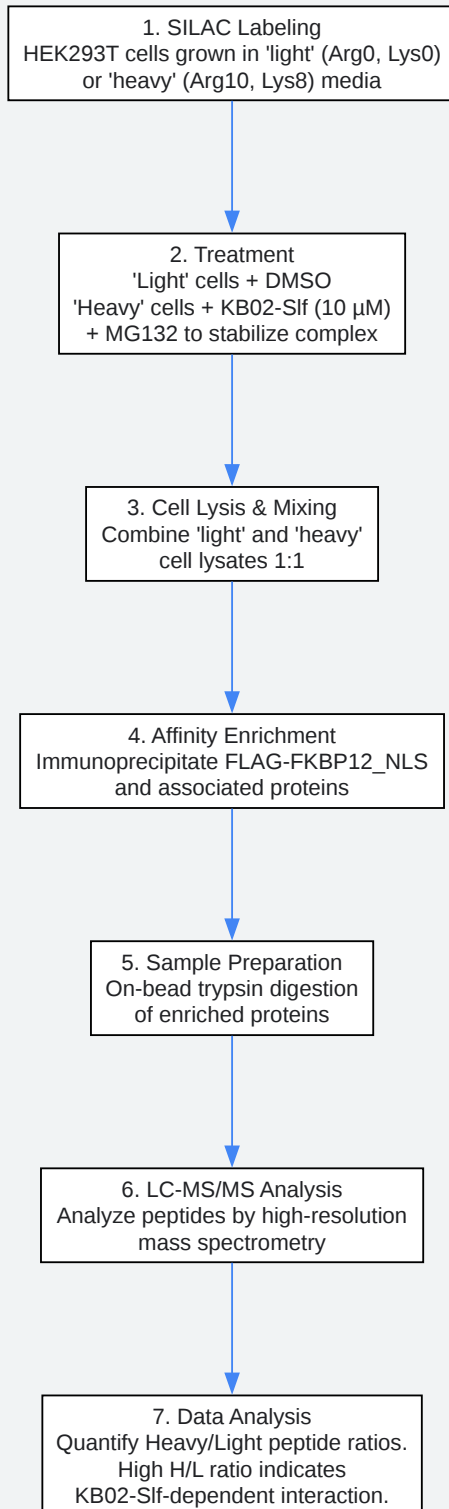
KB02-Slf is a heterobifunctional molecule composed of three key parts:

- A "scout" fragment (KB02): An electrophilic chloroacetamide warhead designed to covalently react with cysteine residues on proteins.[3]
- A linker: A polyethylene glycol (PEG) chain connecting the two active ends.[6]
- A target ligand (SLF): A high-affinity synthetic ligand for the FKBP12 protein.[3]

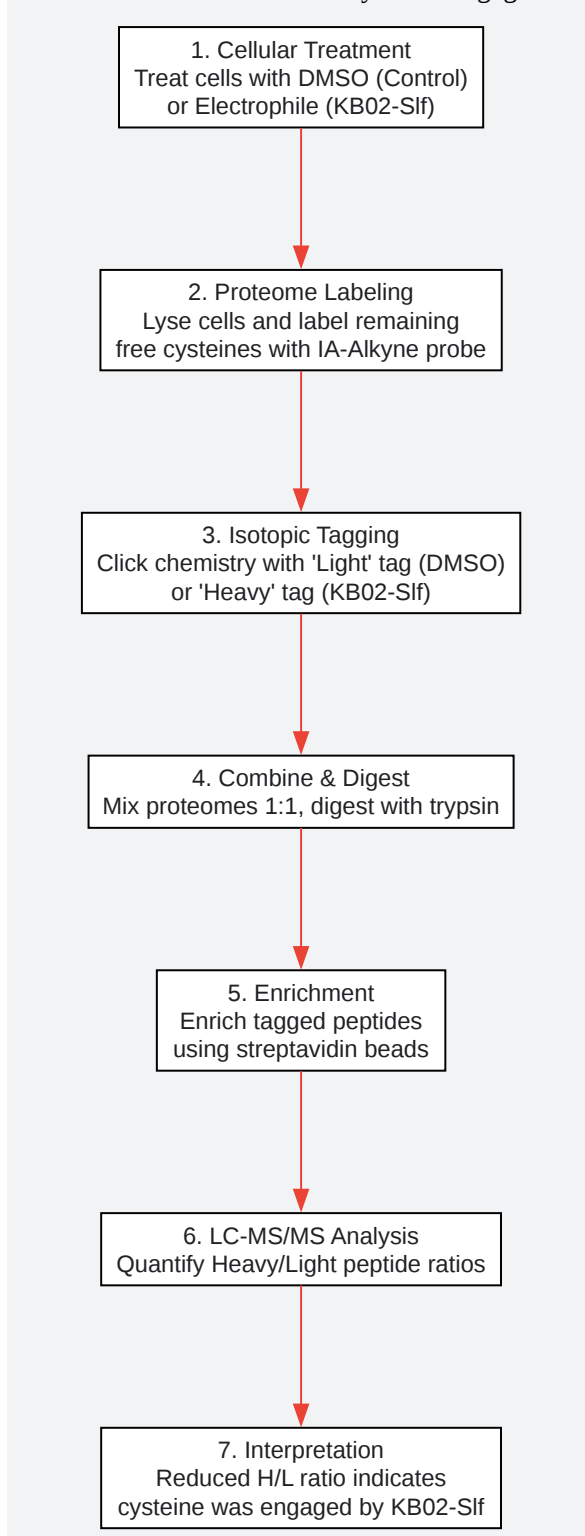
The mechanism of action involves **KB02-Slf** forming a ternary complex between the target protein (FKBP12) and an E3 ligase. Specifically, the SLF moiety binds to FKBP12, while the KB02 electrophile covalently modifies a cysteine residue on DCAF16, a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[1][3][4] This induced proximity triggers the polyubiquitination of FKBP12, marking it for degradation by the 26S proteasome. A key finding is that **KB02-Slf** selectively promotes the degradation of nuclear-localized FKBP12 (FKBP12_NLS), demonstrating the potential for subcellular-specific protein degradation.[3][7]



Chemical Proteomics Workflow: E3 Ligase ID



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